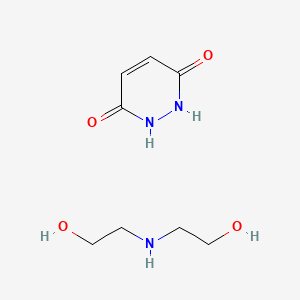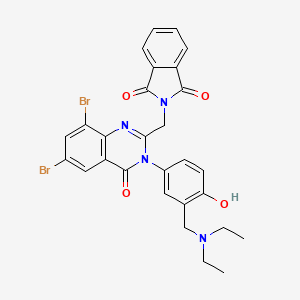
4'-(1,2,2-Triphenylvinyl)biphenyl-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine is a compound known for its unique photophysical properties, particularly its aggregation-induced emission (AIE). This compound is a derivative of tetraphenylethylene, which is widely studied for its luminescent properties. It is used in various applications, including organic light-emitting diodes (OLEDs) and photodynamic therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine typically involves a Suzuki coupling reaction. This reaction is carried out between a boronic acid derivative and a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is performed under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.
化学反应分析
Types of Reactions
4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced amines and other reduced derivatives.
Substitution: Formation of substituted biphenyl derivatives.
科学研究应用
4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine has a wide range of scientific research applications:
Chemistry: Used as a luminogen in the design of electroluminescence devices and OLEDs.
Biology: Employed in bio-imaging due to its luminescent properties.
Industry: Applied in the development of photo-patterning materials and molecular switches.
作用机制
The mechanism of action of 4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine involves its aggregation-induced emission (AIE) properties. When the compound aggregates, its intramolecular rotations are restricted, leading to enhanced fluorescence. This property is exploited in various applications, including OLEDs and bio-imaging . In photodynamic therapy, the compound generates reactive oxygen species upon irradiation, which induces cell death in cancer cells .
相似化合物的比较
Similar Compounds
1,1,2,2-Tetraphenylethylene: Known for its AIE properties and used in similar applications.
4-(1,2,2-Triphenylethenyl)benzaldehyde: Another derivative with luminescent properties.
B-[4-(1,2,2-Triphenylethenyl)phenyl]boronic acid: Used in Suzuki coupling reactions.
Uniqueness
4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine stands out due to its specific structural configuration, which enhances its AIE properties. This makes it particularly effective in applications requiring high luminescence and stability, such as OLEDs and photodynamic therapy.
属性
分子式 |
C32H25N |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
4-[4-(1,2,2-triphenylethenyl)phenyl]aniline |
InChI |
InChI=1S/C32H25N/c33-30-22-20-25(21-23-30)24-16-18-29(19-17-24)32(28-14-8-3-9-15-28)31(26-10-4-1-5-11-26)27-12-6-2-7-13-27/h1-23H,33H2 |
InChI 键 |
QKGNHYLKMFYEGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


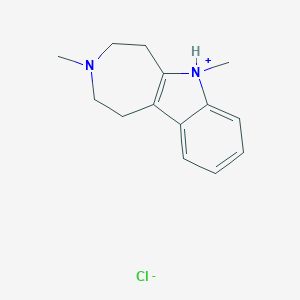
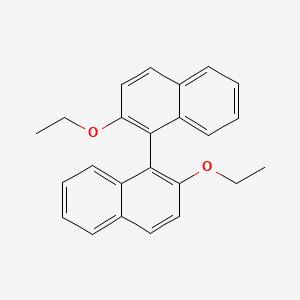

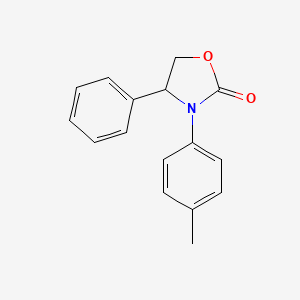
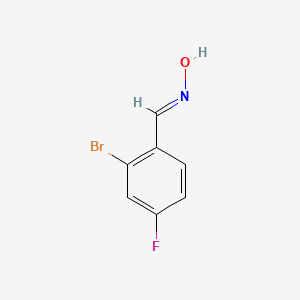
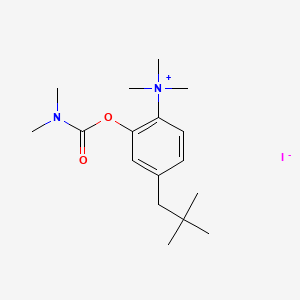
![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)
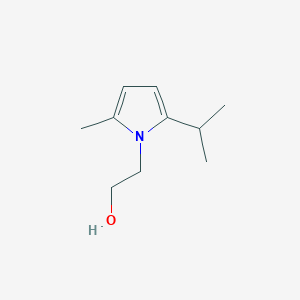


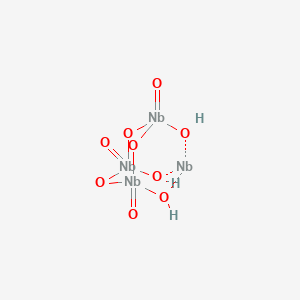
![ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine](/img/structure/B13739240.png)
